2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b

Beschreibung

Eigenschaften

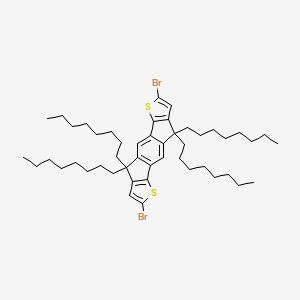

Molekularformel |

C48H72Br2S2 |

|---|---|

Molekulargewicht |

873.0 g/mol |

IUPAC-Name |

6,15-dibromo-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |

InChI |

InChI=1S/C48H72Br2S2/c1-5-9-13-17-21-25-29-47(30-26-22-18-14-10-6-2)39-33-38-40(34-37(39)45-41(47)35-43(49)51-45)48(31-27-23-19-15-11-7-3,32-28-24-20-16-12-8-4)42-36-44(50)52-46(38)42/h33-36H,5-32H2,1-4H3 |

InChI-Schlüssel |

WHAVDFPMTOOBND-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)Br)C(C5=C3SC(=C5)Br)(CCCCCCCC)CCCCCCCC)CCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure

-

Reagents and Solvents :

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF) or carbon tetrachloride (CCl₄)

-

Radical initiator (e.g., azobisisobutyronitrile, AIBN)

-

-

Steps :

-

Dissolve the parent compound (4,4,9,9-tetraoctyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene) in anhydrous THF or CCl₄.

-

Add NBS (1–2 equivalents) and AIBN (0.1–0.5 mol%).

-

Heat the mixture under reflux (60–80°C) for 2–6 hours.

-

Quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃) and extract with dichloromethane.

-

Purify via column chromatography (hexane/DCM).

-

Key Observations

-

Positional Selectivity : Bromination occurs at the 2-position due to radical stabilization by the conjugated dithiophene system.

-

Yield : Reported yields range from 68% to 91%, depending on solvent and initiator.

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | THF or CCl₄ | |

| Temperature | 0°C to reflux | |

| NBS Equivalents | 1–2 | |

| Reaction Time | 2–6 hours | |

| Yield | 68–91% |

Lithiation Followed by Electrophilic Bromination

This method involves deprotonation at the 2-position using a strong base, followed by bromination with an electrophilic bromine source.

Procedure

-

Reagents and Solvents :

-

n-Butyllithium (n-BuLi)

-

Carbon tetrabromide (CBr₄) or dibromine (Br₂)

-

Tetrahydrofuran (THF)

-

-

Steps :

-

Cool a solution of the parent compound in THF to −78°C.

-

Add n-BuLi (1.5–2 equivalents) dropwise and stir for 1 hour.

-

Quench with CBr₄ (1.5–2 equivalents) at −78°C.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench with water, extract with diethyl ether, and purify via silica gel chromatography.

-

Key Observations

-

Precision : Lithiation targets acidic protons at the 2-position, enabling high regioselectivity.

-

Yield : Yields typically range from 50% to 75%, influenced by steric hindrance from octyl groups.

| Parameter | Value/Range | Source |

|---|---|---|

| Base | n-BuLi | |

| Electrophile | CBr₄ | |

| Temperature | −78°C to RT | |

| Reaction Time | 2–4 hours | |

| Yield | 50–75% |

Directed Electrophilic Bromination

While less commonly reported for this compound, bromination can occur via electrophilic substitution, guided by electron-donating groups. However, no direct protocols were identified in the reviewed literature for the 2-bromo derivative.

Comparative Analysis

| Method | Advantages | Limitations |

|---|---|---|

| NBS Radical Bromination | High positional selectivity, scalable | Requires inert atmosphere |

| Lithiation-Electrophilic | High regioselectivity, predictable | Sensitive to temperature control |

Analyse Chemischer Reaktionen

2-Brom-4,9-Dihydro-4,4,9,9-Tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophen unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann mit anderen funktionellen Gruppen unter Verwendung von Reagenzien wie organometallischen Verbindungen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden, und reduziert werden, um Thiole zu bilden.

Kupplungsreaktionen: Es kann an Kupplungsreaktionen teilnehmen, um größere konjugierte Systeme zu bilden, die in der organischen Elektronik nützlich sind.

Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Palladiumkatalysatoren, Organolithiumreagenzien und Oxidationsmittel wie Wasserstoffperoxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics (OPVs)

- Charge Transport : The compound's ability to participate in π-conjugated systems enhances charge mobility in OPVs. Its solubility due to long alkyl chains allows for better processing in thin-film applications.

- Efficiency Improvement : Studies have shown that incorporating 2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b]dithiophene into OPV blends can significantly improve the power conversion efficiency by optimizing the morphology of the active layer and enhancing light absorption properties .

- Stability : The bromine atom in the structure contributes to the thermal and chemical stability of the device, which is critical for long-term performance .

Organic Light-Emitting Diodes (OLEDs)

- Electroluminescence : The compound has demonstrated promising electroluminescent properties when used as a host material in OLEDs. Its high charge mobility facilitates efficient exciton formation and light emission .

- Color Tuning : By modifying the surrounding chemical environment or blending with other materials, the emission color can be tuned for specific applications in display technologies .

- Device Architecture : Research indicates that using this compound in multi-layer OLED architectures can lead to improved efficiency and brightness compared to traditional materials .

Biocompatibility Studies

Emerging research suggests that 2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b]dithiophene may interact with biological systems. Initial studies are exploring its potential as a biocompatible material for drug delivery systems and biosensors.

- Interaction with Biological Molecules : Preliminary findings indicate that the compound can effectively blend with polymer matrices used in biomedical devices, enhancing their functionality and biocompatibility .

- Safety Profiles : Further studies are needed to establish comprehensive safety profiles and potential health impacts when used in medical applications .

Wirkmechanismus

The mechanism by which 2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene exerts its effects involves its ability to participate in π-conjugated systems. The presence of bromine and octyl groups enhances its solubility and electronic properties, making it suitable for use in organic electronic devices. The molecular targets and pathways involved include the interaction with other organic semiconductors and the formation of charge-transfer complexes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs in the IDT Family

Substituent Effects on Performance

Alkyl Chain Length :

- Tetraoctyl (C8) vs. Tetrahexadecyl (C16) : Longer C16 chains improve solubility but reduce crystallinity, impacting charge mobility. For example, PIDTC16-BT (C16) exhibits lower hole mobility than PIDTPEG-BT (OEG side chains) due to excessive hydrophobicity .

- Bromine vs. Functional Groups : Bromine in 2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-IDT enables Stille coupling to form stannane intermediates (e.g., 2,7-bis(trimethylstannyl)-IDT, yield: 83% ). In contrast, O-IDTBR’s benzothiadiazole units lower the LUMO level (-3.8 eV), enhancing electron transport in solar cells .

Aromatic vs. Aliphatic Substituents :

Key Research Findings

- Electron Mobility : Brominated IDT derivatives exhibit moderate electron mobility (10⁻⁴–10⁻³ cm²/V·s), while O-IDTBR achieves higher values (~10⁻² cm²/V·s) due to its planar, electron-deficient backbone .

- Device Integration : PIDTPEG-BT with hydrophilic OEG chains demonstrates superior performance in ion gel-gated transistors (on/off ratio: 10⁵) compared to alkylated analogs .

Biologische Aktivität

2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b']dithiophene is an organic compound with significant potential in the fields of organic electronics and optoelectronic devices. Its unique molecular structure and properties make it a candidate for applications such as organic solar cells and light-emitting diodes (OLEDs). This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems and potential health impacts.

- Molecular Formula : C48H72Br2S2

- Molecular Weight : 873.03 g/mol

- Structure : The compound features a bromine atom attached to the indaceno core, which enhances its electronic properties and reactivity.

The compound's mechanism of action can be attributed to its ability to form π-conjugated systems. The presence of bromine and long alkyl chains enhances its solubility and electronic properties. These characteristics may facilitate interactions with biological macromolecules, leading to various biochemical effects.

Interaction Studies

Recent studies have begun to investigate the interactions of 2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b']dithiophene with biological systems. Key findings include:

- Charge Mobility Enhancement : The compound effectively integrates with polymer matrices in electronic devices to enhance charge mobility and device efficiency.

- Potential Toxicity : As with many organic compounds used in electronics, there is a growing concern regarding the safety profiles and potential health impacts associated with exposure to this compound. However, specific toxicological studies are still required to establish safety parameters.

Comparative Analysis

To better understand the biological activity of 2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b']dithiophene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 4,9-Dihydro-4,4,9,9-tetrahexyl-s-indaceno[1,2-b:5,6-b']dithiophene | Contains hexyl groups instead of octyl | Similar electronic properties but lower solubility |

| 2,7-Dibromo-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b']dithiophene | Contains two bromine atoms | Increased reactivity in substitution reactions |

Case Studies

While direct case studies focusing exclusively on the biological activity of 2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b']dithiophene are scarce, related research on similar compounds provides insights into potential interactions:

- Organic Solar Cells : A study demonstrated that compounds similar to 2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b']dithiophene could induce cytotoxic effects in certain cell lines when used in photovoltaic applications due to leaching during device operation .

- Environmental Impact : Research has indicated that organic compounds used in electronics can contribute to indoor air pollution and may pose health risks over prolonged exposure. Identifying these risks is crucial for developing safer materials for consumer electronics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b] derivatives, and how do substituents influence reaction efficiency?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups. Substituents like alkyl chains (e.g., tetraoctyl groups) enhance solubility but may sterically hinder reaction efficiency. Optimization of reaction temperature (80–120°C) and catalyst loading (1–5 mol%) is critical. Pre-functionalized indacenodithiophene (IDT) cores, as seen in structurally similar compounds like 4,4,9,9-tetrakis(4-hexylphenyl)-IDT derivatives , provide a template for bromination and alkylation steps.

Q. How should researchers design experiments to characterize the electronic properties of this compound?

- Methodological Answer : Cyclic voltammetry (CV) and UV-vis-NIR spectroscopy are essential for determining redox potentials and bandgap energies. For example, CV in dichloromethane (0.1 M TBAPF6) can reveal HOMO/LUMO levels, while absorption spectra in solution and thin films (e.g., spin-coated samples) assess aggregation behavior. Cross-validation with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) is recommended to resolve discrepancies between experimental and theoretical data .

Q. What purification techniques are suitable for isolating high-purity 2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b]?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively removes unreacted precursors. Recrystallization from toluene/ethanol mixtures improves crystallinity. High-performance liquid chromatography (HPLC) or gel permeation chromatography (GPC) is advised for isolating monodisperse fractions, particularly for optoelectronic applications .

Advanced Research Questions

Q. How can researchers address contradictory data in the optical and electrochemical characterization of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity, film morphology, or impurities. For example, solvent-dependent aggregation (e.g., chloroform vs. chlorobenzene) can shift absorption maxima by 20–50 nm. To resolve contradictions:

- Perform atomic force microscopy (AFM) to correlate film morphology with optical properties.

- Use mass spectrometry (MALDI-TOF) to verify purity and molecular weight.

- Compare electrochemical data across multiple electrolytes (e.g., TBAPF6 vs. TBABF4) to isolate ion-pairing effects .

Q. What advanced computational methods are recommended to predict the charge transport properties of this material?

- Methodological Answer : Combine DFT with Marcus theory to calculate charge transfer integrals (λ) and reorganization energies. Software like COMSOL Multiphysics can model charge carrier mobility in thin-film devices. Machine learning models trained on similar IDT derivatives (e.g., 4,4,9,9-tetrahexyl-IDT) can predict structure-property relationships, accelerating material discovery .

Q. How can researchers optimize the stability of 2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b] under operational conditions (e.g., light, heat)?

- Methodological Answer :

- Photostability : Conduct accelerated aging tests under AM1.5G solar simulation (100 mW/cm²) with in-situ UV-vis monitoring. Encapsulation with UV-resistant polymers (e.g., PMMA) reduces photodegradation.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition thresholds (>250°C for alkylated IDT derivatives). Blending with high-Tg matrices (e.g., polyimide) enhances thermal resilience .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible device performance?

- Methodological Answer :

- Implement design of experiments (DoE) frameworks, such as factorial design, to identify critical variables (e.g., catalyst purity, moisture levels).

- Use automated synthesis platforms (e.g., flow reactors) for precise control over reaction parameters.

- Establish a quality control protocol with standardized NMR (¹H, ¹³C) and HPLC retention time criteria .

Theoretical and Methodological Frameworks

Q. How should researchers align their studies on this compound with broader theoretical frameworks in organic electronics?

- Methodological Answer : Link experimental outcomes to established theories like the Marcus-Hush model for charge transfer or the band transport theory for crystalline materials. For example, correlate alkyl chain length (e.g., octyl vs. hexyl) with π-π stacking distances and charge mobility using X-ray diffraction (XRD) data. This bridges molecular design with device physics .

Q. What methodological approaches are effective in resolving conflicting hypotheses about the role of bromine substituents in this compound’s reactivity?

- Methodological Answer :

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to track Br substitution pathways.

- Comparative Synthesis : Synthesize analogs with Cl or I substituents to isolate electronic vs. steric effects.

- Computational Modeling : Calculate activation energies for bromination vs. debromination pathways using transition state theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.